9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Description
Properties
IUPAC Name |
9-ethoxy-2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-3-23-16-6-4-5-14-11-15-19(24-17(14)16)21-18(22-20(15)25)13-9-7-12(2)8-10-13/h4-10H,3,11H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNWDOSVFULGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form a chromene intermediate. This intermediate is then reacted with p-toluidine and thiourea under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Studies have indicated its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of 9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular pathways involved in cancer progression or inflammation.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds like 2H-chromene-3-carboxylates share the chromene moiety and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidines are known for their antimicrobial and anticancer properties.
Uniqueness
What sets 9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione apart is its combined chromene and pyrimidine structure, which provides a unique scaffold for the development of multifunctional compounds. This dual functionality allows for a broader range of applications and the potential for synergistic effects in biological systems.
Q & A
Q. What are the optimal synthetic routes for preparing 9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via microwave-assisted heterocyclocondensation of 2-amino-4H-1-chromene-3-carbonitrile with p-tolyl isothiocyanate. Key parameters include microwave irradiation (10–30 min at 80–120°C), solvent selection (ethanol or ethyl acetate), and stoichiometric control (1:1.2 molar ratio of amine to isothiocyanate). Post-synthesis purification via recrystallization from absolute ethanol improves purity, with yields ranging from 55% to 75% . For yield optimization, gradient cooling during precipitation and inert atmosphere conditions (e.g., nitrogen) are recommended.
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer: Use a combination of:
- 1H NMR (δ 13.0 ppm for NH, δ 8.4 ppm for aromatic CH groups)
- Mass spectrometry (parent ion matching molecular weight ± 0.5 Da)
- Elemental analysis (C, H, N within ±0.3% of theoretical values)
- HPLC with a C18 column and acetonitrile/water (70:30 v/v) mobile phase for purity assessment.
For crystalline forms, X-ray diffraction confirms molecular packing .
Q. What biological screening protocols are suitable for evaluating its antimicrobial potential?
Methodological Answer: Follow standardized disk diffusion or microbroth dilution assays using reference strains (e.g., Staphylococcus aureus ATCC 25923). Test concentrations ranging from 1–100 µg/mL, with ciprofloxacin as a positive control. Include solvent-only negative controls to rule out interference. Minimum inhibitory concentration (MIC) values should be determined in triplicate .
Q. How can researchers safely handle this compound given its potential hazards?
Methodological Answer: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with soap and water. For spills, collect solid material using vacuum suction and dispose in hazardous waste containers .
Q. What solvent systems are optimal for recrystallization and chromatography?
Methodological Answer: Recrystallization from absolute ethanol or ethyl acetate yields high-purity crystals. For column chromatography, use silica gel (60–120 mesh) with a gradient of hexane/ethyl acetate (4:1 to 1:1 v/v). Monitor fractions via TLC (Rf = 0.3–0.5 in hexane/EtOAc 3:1) .
Advanced Research Questions
Q. How do substituent variations (e.g., ethoxy vs. methoxy groups) impact the compound’s bioactivity and stability?
Methodological Answer: Perform comparative SAR studies using analogs with systematic substituent changes. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and bioactivity using enzyme inhibition assays (e.g., against Candida albicans). Ethoxy groups generally enhance metabolic stability compared to methoxy due to reduced oxidative susceptibility .
Q. What computational methods can predict binding modes to molecular targets like fungal CYP51?
Methodological Answer: Use molecular docking (AutoDock Vina) with CYP51 crystal structures (PDB: 5TZ1). Validate predictions with molecular dynamics simulations (100 ns trajectories in GROMACS). Key interactions include hydrogen bonding with heme propionates and hydrophobic contacts with Leu376 and Tyr131 .
Q. How can contradictory data on antibacterial activity across studies be resolved?
Methodological Answer: Standardize assay conditions (e.g., Mueller-Hinton broth pH 7.3, 37°C incubation). Re-evaluate discrepancies using isothermal microcalorimetry to quantify bacterial metabolic inhibition. Cross-validate with time-kill assays to assess bactericidal vs. bacteriostatic effects .
Q. What strategies improve solubility for in vivo studies without compromising activity?
Methodological Answer:
Q. How can researchers address low reproducibility in microwave-assisted synthesis?
Methodological Answer: Calibrate microwave power output using IR temperature probes. Pre-dry reagents (40°C under vacuum for 2 h) to minimize moisture interference. Include a sacrificial base (e.g., K₂CO₃) to scavenge HCl byproducts. Document reaction vessel geometry (e.g., 10 mL sealed vials) for consistent energy distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
